molecular formula C12H23N3O B6506159 N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide CAS No. 1421483-21-7

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide

Cat. No.: B6506159
CAS No.: 1421483-21-7
M. Wt: 225.33 g/mol
InChI Key: VBABQOBMKKUCCY-UHFFFAOYSA-N
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Description

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide is a spirocyclic compound featuring a diazaspiro[4.5]decane core with an ethyl group at the 6-position nitrogen, a methyl group at the 9-position nitrogen, and a carboxamide substituent. This structure combines rigidity from the spirocyclic system with functional groups that modulate solubility, bioavailability, and pharmacological activity.

Properties

IUPAC Name

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-3-13-11(16)15-9-8-14(2)10-12(15)6-4-5-7-12/h3-10H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBABQOBMKKUCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC12CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 9-methyl-6,9-diazaspiro[4.5]decane with ethylamine under controlled conditions to introduce the ethyl group. The carboxamide group is then introduced through a subsequent reaction with a suitable carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the unique spirocyclic structure, which allows for specific binding and high affinity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Diazaspiro[4.5]decane Derivatives
Compound Name Substituents/Modifications Synthesis Yield Physical Properties Biological Activity Reference
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) 6-phenyl, 8,10-dione 50% White solid, m.p. 73–74°C Intermediate for alkylation
Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) 9-methyl ester, 6-phenyl 65% Yellow viscous oil Anticonvulsant potential
6-Methyl-6,9-diazaspiro[4.5]decane 6-methyl, no carboxamide N/A Molecular formula C9H18N2 Structural scaffold
9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride 9-methyl, dihydrochloride salt N/A Storage: -20°C Pharmacological intermediate
Ethyl 1-(2,4-difluorophenyl)-6-fluoro-7-(6,9-diazaspiro[4.5]decan-9-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate Fluoroaryl, ester, spiro-linked quinolone N/A Not reported Antibacterial/kinase inhibitor

Key Differences and Implications

Functional Groups and Reactivity: The carboxamide group in the target compound distinguishes it from ester-containing analogs (e.g., compound 6a). Carboxamides generally exhibit higher metabolic stability compared to esters, which are prone to hydrolysis .

In contrast, fluorinated analogs () and kinase inhibitor derivatives (–5) highlight the versatility of the spirocyclic core in diverse drug discovery contexts, such as oncology and infectious diseases .

Physical Properties :

  • Methyl or ethyl substitution on the nitrogen (e.g., 6-methyl-6,9-diazaspiro[4.5]decane ) reduces polarity compared to aryl-substituted derivatives, impacting solubility and crystallization behavior.

Biological Activity

N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide (CAS No. 1421483-21-7) is a synthetic compound notable for its spirocyclic structure, which has garnered attention in various fields of biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₂H₂₃N₃O
Molecular Weight 225.33 g/mol
CAS Number 1421483-21-7

The compound features a unique spiro linkage that connects two nitrogen atoms within a decane ring system, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity and influence downstream signaling pathways. The spirocyclic structure enhances its binding affinity and specificity towards these targets, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inducing apoptosis in various cancer cell lines:

  • Cell Line Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .
  • Mechanistic Insights : The compound's structure allows it to engage with critical proteins involved in cancer progression, enhancing its efficacy as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration:

  • Enzyme Inhibition : Studies indicate that this compound can effectively inhibit AChE activity, which is crucial for maintaining neurotransmitter levels in the brain .
  • Potential Applications : This inhibition may contribute to improved cognitive function and provide a therapeutic avenue for Alzheimer's disease treatment.

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications to the spirocyclic structure can significantly affect biological activity, guiding future synthesis efforts toward more potent derivatives .

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